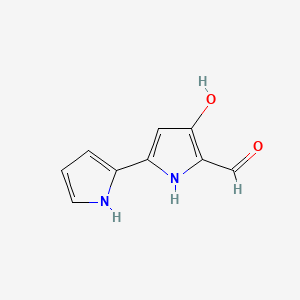

4-Hydroxy-2,2'-bipyrrole-5-carbaldehyde

Description

Properties

CAS No. |

108929-20-0 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.175 |

IUPAC Name |

3-hydroxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2O2/c12-5-8-9(13)4-7(11-8)6-2-1-3-10-6/h1-5,10-11,13H |

InChI Key |

SAMHUHNCPNEMTP-VMPITWQZSA-N |

SMILES |

C1=CNC(=C1)C2=CC(=C(N2)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural, biosynthetic, and functional distinctions between HBC and related compounds:

Key Contrasts

- HBC vs. HBM : HBM (C₉H₁₀N₂O₂) contains a hydroxymethyl group (-CH₂OH) at position 5, whereas HBC replaces this with an aldehyde (-CHO). This oxidation step, mediated by PigM/redV, increases HBC’s electrophilicity, enabling subsequent methylation .

- HBC vs. MBC : Methylation of HBC’s hydroxyl group by PigF converts it to MBC (C₁₀H₁₀N₂O₂), enhancing stability and altering electronic properties. MBC’s methoxy group is critical for PG’s bioactivity, while HBC’s hydroxyl group is reactive but transient .

- HBC vs. Norprodigiosin: Norprodigiosin is a PG analog where HBC condenses with 2-methyl-3-amylpyrrole (MAP) without prior methylation. This results in a hydroxylated bipyrrole core, reducing its hydrophobicity compared to PG .

Research Findings and Implications

- Structural Insights : Crystal structures of PigF reveal an induced-fit mechanism for HBC recognition, explaining its substrate specificity over HBM or other analogs .

- Biotechnological Applications: Engineering PigF activity can modulate MBC yield, enabling scalable PG production for pharmaceutical use .

- Ecological Roles : MBC’s inhibition of jellyfish strobilation suggests ecological signaling functions beyond prokaryotic systems .

Preparation Methods

Oxidation of 4-Methyl Derivatives

A promising route involves the oxidation of 4-methyl-2,2'-bipyrrole-5-carbaldehyde (24 ), a compound synthesized via Vilsmeier formylation of 3-methylpyrrole followed by Suzuki coupling (Scheme 3 in). Analogous to the oxidation of p-cresol derivatives to 4-hydroxybenzaldehydes using oxygen, this method could employ catalytic oxidation under mild conditions to preserve the pyrrole ring:

Challenges :

-

Overoxidation to quinone-like structures.

-

Compatibility of oxidizing agents with the aldehyde group.

Halogenation-Hydroxylation Sequences

The PMC study demonstrates regioselective bromination of 4-alkylpyrroles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). A similar approach could introduce a bromine atom at the 4-position, followed by hydroxide substitution:

-

Bromination :

-

Nucleophilic Substitution :

Yield Considerations :

-

Bromination typically achieves >85% yield for analogous substrates.

-

Hydroxylation efficiency depends on solvent polarity and temperature.

Fragment Coupling Approaches

Suzuki-Miyaura Cross-Coupling

The PMC study highlights Suzuki coupling for constructing bipyrroles. Adapting this method, 4-hydroxypyrrole-2-boronic acid could be coupled with 5-bromopyrrole-2-carbaldehyde:

Synthetic Hurdles :

-

Stability of 4-hydroxypyrrole boronic acids under coupling conditions.

-

Orthogonal protection of the hydroxyl group (e.g., silyl ethers) may be necessary.

Enzymatic Cascades for Chiral Intermediates

Recent biocatalytic methods for 1,4-diketones suggest potential for enzymatic hydroxylation. While untested for bipyrroles, fructose-6-phosphate aldolase (EcFSA) could theoretically mediate asymmetric aldol reactions to generate hydroxy-substituted intermediates:

Advantages :

Comparative Analysis of Methodologies

Functionalization and Stability Considerations

Protecting Group Strategies

The hydroxyl group’s reactivity necessitates protection during synthesis. Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are viable options, as demonstrated in the PMC study’s aldehyde protection. Deprotection with tetra-n-butylammonium fluoride (TBAF) offers mild conditions.

Stability Under Synthetic Conditions

-

Acidic Conditions : Protonation of the hydroxyl group may lead to electrophilic aromatic substitution side reactions.

-

Basic Conditions : Deprotonation could facilitate oxidation or nucleophilic attack.

Q & A

Q. Methodological Insight :

- Key Enzymes : PigF (methylation), PigM (oxidation of HBM to HBC), and PigC (condensation).

- Analytical Tools : LC-MS for tracking HBC→MBC conversion; gene knockout studies (pigF mutants accumulate HBC) .

Basic: How is HBC synthesized in microbial systems?

HBC biosynthesis in Serratia involves a conserved pathway:

Pyrrole Ring Formation : Proline is converted to a pyrrole intermediate via PigA, PigG, and PigI.

Bipyrrole Assembly : Incorporation of malonyl-CoA and serine (with decarboxylation) by PigJ and PigH yields 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM).

Oxidation : PigM oxidizes HBM’s hydroxyl group to an aldehyde, forming HBC .

Q. Experimental Design :

- Use isotopic labeling (e.g., -serine) to trace carbon flux.

- Purify intermediates via silica gel chromatography under inert conditions to prevent oxidation .

Advanced: What structural features of HBC influence its reactivity in enzymatic methylation?

HBC’s reactivity stems from:

- Electron-Deficient Bipyrrole Core : Enhances nucleophilic susceptibility at the 4-hydroxy group.

- Aldehyde Functionality : Stabilizes transition states during methyl transfer.

Q. Mechanistic Analysis :

- PigF Catalysis : Crystal structures reveal an induced-fit mechanism where HBC binding reorients SAM for methyl transfer. Mutagenesis (e.g., D146A in PigF) abolishes activity .

- Kinetic Studies : Steady-state kinetics show a ping-pong mechanism with values of 8.2 µM (HBC) and 12.5 µM (SAM) .

Advanced: How can researchers resolve contradictions in HBC’s stability during isolation?

Q. Challenges :

- HBC is prone to oxidation and dimerization under ambient conditions.

- Conflicting reports on solubility (e.g., polar vs. nonpolar solvents).

Q. Solutions :

- Isolation Protocol : Use cold ethanol/water mixtures (4°C) and argon atmosphere during extraction.

- Stabilization : Add 1% ascorbic acid to prevent oxidative degradation.

- Validation : Confirm purity via NMR (aldehyde proton at δ 9.8 ppm) and HPLC-UV (λ = 320 nm) .

Advanced: What genetic strategies optimize HBC-to-MBC conversion in heterologous hosts?

Q. Approaches :

- Overexpression : Co-express pigF and pigN (redox partner) in E. coli to enhance methyltransferase activity.

- Promoter Engineering : Use inducible systems (e.g., T7/lacUV5) to balance HBC production and methylation.

- CRISPR Interference : Knock down competing pathways (e.g., pigM repression reduces HBC accumulation) .

Q. Findings :

- HBC inhibits tyrosinase (IC = 18 µM) by chelating copper in the active site.

- DNA Interaction : Intercalates into AT-rich regions (K = 5.3 µM), validated via ethidium displacement assays .

Q. Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized DNA.

- Molecular Docking : Use AutoDock Vina to model HBC-DNA interactions (PDB: 1BNA) .

Advanced: What analytical techniques differentiate HBC from structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.